Ethyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate
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Overview
Description
Ethyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethyl ester group attached to a 2-oxo-5,6-dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylates, while reduction can produce hydroxypyridines.
Scientific Research Applications
Ethyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate
- Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate
- Ethyl 2-oxo-4,5-dihydropyridine-1(2H)-carboxylate
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ethyl ester group and the position of the oxo group on the pyridine ring differentiate it from similar compounds, making it a valuable compound for research and industrial applications.
Biological Activity
Ethyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into the biological activity of this compound, including its interactions with various molecular targets, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C8H11NO3
- Molecular Weight : 169.18 g/mol
- CAS Number : 1823945-18-1
The compound features a dihydropyridine ring structure with a keto group at the second position and an ethyl carboxylate group at the first position, which contributes to its reactivity and biological activity .
Research indicates that this compound interacts with various enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : The compound shows potential in inhibiting enzymes that are crucial in cardiovascular functions.
- Receptor Modulation : It may modulate receptor activities, particularly those involved in calcium channel regulation, which is vital for muscle contraction and neurotransmitter release .
1. Antihypertensive Effects
Studies have shown that compounds similar to ethyl 2-oxo-5,6-dihydropyridine can act as calcium channel blockers (CCBs). These compounds are known to reduce blood pressure by inhibiting the influx of calcium ions into vascular smooth muscle cells, thereby causing vasodilation .
2. Antimicrobial Activity
Ethyl 2-oxo-5,6-dihydropyridine derivatives have demonstrated antimicrobial properties. For instance, some studies have indicated that related compounds exhibit effective inhibition against various bacterial strains, suggesting potential application in treating infections .
3. Neuroprotective Effects
There is emerging evidence that dihydropyridine derivatives may possess neuroprotective properties. They could potentially protect neurons from damage due to excitotoxicity or oxidative stress, which is relevant for conditions like Alzheimer's disease .
Comparative Analysis with Related Compounds
The biological activity of ethyl 2-oxo-5,6-dihydropyridine can be compared with other dihydropyridine derivatives:
Compound Name | Structural Characteristics | Biological Activity |
---|---|---|
Methyl 2-oxo-5,6-dihydropyridine | Methyl ester group | Varying reactivity; potential CCB |
Tert-butyl 2-oxo-5,6-dihydropyridine | Tert-butyl group | Enhanced stability; used in drug design |
Benzyl 2-oxo-5,6-dihydropyridine | Benzyl group | Different solubility; potential antimicrobial properties |
Methyl 2-oxo-1,2-dihydropyridine | Different keto positioning | Altered bioactivity compared to ethyl derivative |
The unique ethyl ester group in ethyl 2-oxo-5,6-dihydropyridine distinguishes it from others in terms of reactivity and biological activity .
Case Study 1: Calcium Channel Blockade
A study focused on the calcium channel blocking activity of dihydropyridines showed that ethyl 2-oxo derivatives effectively reduced calcium influx in human vascular smooth muscle cells. This was linked to significant reductions in systolic blood pressure in animal models .
Case Study 2: Antimicrobial Efficacy
In another study, ethyl 2-oxo derivatives were tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that suggests these compounds could be developed into effective antimicrobial agents for clinical use .
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
ethyl 6-oxo-2,3-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-2-12-8(11)9-6-4-3-5-7(9)10/h3,5H,2,4,6H2,1H3 |
InChI Key |
SQMDXWNEWJHDGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC=CC1=O |
Origin of Product |
United States |
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